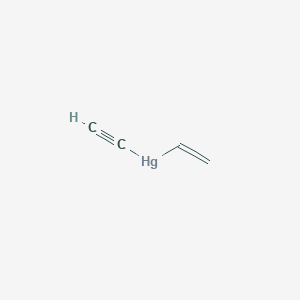
Ethenyl(ethynyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethenyl(ethynyl)mercury is an organomercury compound characterized by the presence of both ethenyl (vinyl) and ethynyl (acetylene) groups attached to a mercury atom
准备方法
Synthetic Routes and Reaction Conditions
The preparation of organomercury compounds typically involves the reaction of mercury salts with organic halides. For ethenyl(ethynyl)mercury, the synthesis can be achieved through the reaction of mercury(II) acetate with ethenyl and ethynyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the handling of mercury compounds requires stringent safety measures due to their toxicity.
化学反应分析
Types of Reactions
Ethenyl(ethynyl)mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other oxidized organic products.
Reduction: Reduction reactions can convert this compound to simpler organomercury compounds or elemental mercury.
Substitution: The ethenyl and ethynyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield mercury oxides and carboxylic acids, while substitution reactions can produce a wide range of organomercury derivatives.
科学研究应用
Ethenyl(ethynyl)mercury has several scientific research applications, including:
Biology: The compound’s interactions with biological molecules are studied to understand the effects of organomercury compounds on living organisms.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the field of antimicrobial agents.
作用机制
The mechanism of action of ethenyl(ethynyl)mercury involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. The pathways involved in these interactions are complex and depend on the specific biological context .
相似化合物的比较
Similar Compounds
Similar compounds to ethenyl(ethynyl)mercury include other organomercury compounds such as methylmercury, ethylmercury, and phenylmercury. These compounds share the presence of mercury bonded to organic groups but differ in their specific chemical structures and properties .
Uniqueness
This compound is unique due to the presence of both ethenyl and ethynyl groups, which confer distinct reactivity and potential applications compared to other organomercury compounds. The combination of these functional groups allows for a broader range of chemical transformations and interactions with biological molecules.
属性
CAS 编号 |
82490-27-5 |
|---|---|
分子式 |
C4H4Hg |
分子量 |
252.67 g/mol |
IUPAC 名称 |
ethenyl(ethynyl)mercury |
InChI |
InChI=1S/C2H3.C2H.Hg/c2*1-2;/h1H,2H2;1H; |
InChI 键 |
LFRSSDAQIXPMIV-UHFFFAOYSA-N |
规范 SMILES |
C=C[Hg]C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane](/img/structure/B14430321.png)
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
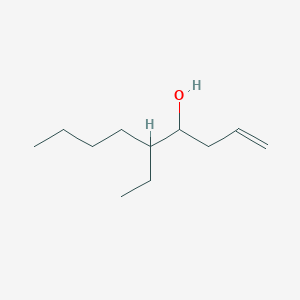

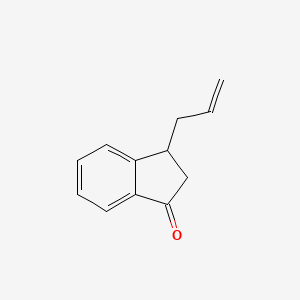
![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)

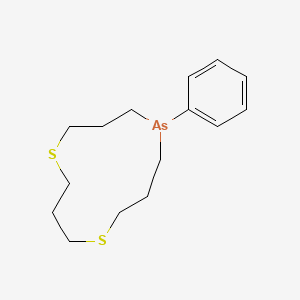
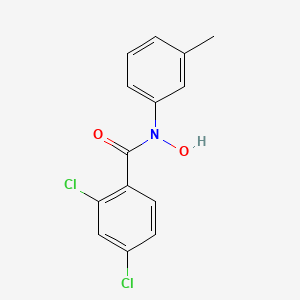
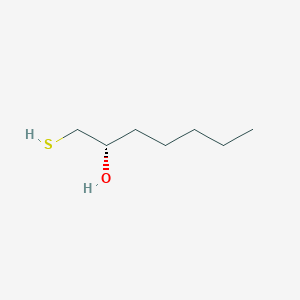
![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)


